4,6-Difluoroserotonin
Overview
Description
4,6-Difluoroserotonin is a synthetic analog of serotonin, a well-known neurotransmitter. This compound is characterized by the substitution of fluorine atoms at the 4 and 6 positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoroserotonin typically involves the fluorination of serotonin or its precursors. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the indole ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction conditions often involve low temperatures and anhydrous solvents to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoroserotonin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various fluorinated derivatives, oxidized quinones, and reduced amines, depending on the specific reaction conditions .
Scientific Research Applications
4,6-Difluoroserotonin has several applications in scientific research:
Chemistry: Used as a probe to study the effects of fluorine substitution on the chemical reactivity and stability of serotonin analogs.
Biology: Employed in studies of neurotransmitter transport and receptor binding due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand the pharmacokinetics and dynamics of serotonin analogs.
Industry: Utilized in the development of fluorinated pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 4,6-Difluoroserotonin involves its interaction with serotonin receptors and transporters. The fluorine atoms can influence the binding affinity and selectivity of the compound, altering its pharmacological profile. The compound can act as an agonist or antagonist at various serotonin receptors, modulating neurotransmission and related physiological processes .
Comparison with Similar Compounds
Similar Compounds
Serotonin: The parent compound, a key neurotransmitter in the central nervous system.
5-Fluoroserotonin: A mono-fluorinated analog with different pharmacological properties.
6-Fluoroserotonin: Another mono-fluorinated analog with unique biological effects
Uniqueness
4,6-Difluoroserotonin is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to mono-fluorinated or non-fluorinated analogs. This dual substitution can enhance its stability, binding affinity, and selectivity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3-(2-aminoethyl)-4,6-difluoro-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-6-3-7-8(9(12)10(6)15)5(1-2-13)4-14-7/h3-4,14-15H,1-2,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODGOKJFDASQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)O)F)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211164 | |
Record name | 4,6-Difluoroserotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62105-98-0 | |
Record name | 4,6-Difluoroserotonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062105980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Difluoroserotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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